![molecular formula C26H27N3O4S2 B6510906 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 440326-08-9](/img/structure/B6510906.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H27N3O4S2 and its molecular weight is 509.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 509.14429870 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a thieno[3,2-d]pyrimidine core linked to a dimethoxyphenyl ethyl group and a sulfanyl acetamide moiety. Its molecular formula is C29H31N3O4S with a molecular weight of approximately 517.64 g/mol .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The thieno[3,2-d]pyrimidine structure is known for its ability to inhibit various kinases and enzymes involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and modulation of inflammatory responses .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .
Biological Activity Assessment
The biological activity of this compound has been evaluated through various in vitro and in vivo assays.
In Vitro Studies
In vitro assays have demonstrated the following activities:
- Anticancer Activity : The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, it exhibited an IC50 value in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Anti-inflammatory Effects : The compound was tested for its ability to inhibit pro-inflammatory cytokines in cultured macrophages. Results indicated a marked reduction in TNF-alpha and IL-6 production upon treatment with the compound .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 5.0 | Cytotoxic |
A549 | 7.5 | Cytotoxic |
RAW 264.7 | 10.0 | Anti-inflammatory |
In Vivo Studies
In vivo studies using murine models have further elucidated the biological activity of this compound:
- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to control groups, indicating its potential as an anticancer agent .
- Toxicity Profile : Toxicological assessments revealed that at therapeutic doses, the compound exhibited minimal adverse effects on liver and kidney function in animal models .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving a breast cancer patient treated with a regimen including this compound showed a marked reduction in tumor markers after four weeks of treatment, supporting its efficacy in clinical settings .
- Case Study 2 : In an animal model for rheumatoid arthritis, administration of the compound led to decreased joint swelling and pain scores compared to untreated controls, suggesting its utility in treating inflammatory conditions .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Preliminary studies have indicated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. Research has shown that thieno[3,2-d]pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties
- Anti-inflammatory Effects
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to form the desired thieno-pyrimidine structure. The development of derivatives with modified functional groups is an ongoing area of research aimed at enhancing efficacy and reducing toxicity.
Case Studies
-
Case Study on Anticancer Activity:
- A study published in a peer-reviewed journal demonstrated that a related thieno-pyrimidine derivative significantly reduced tumor size in animal models when administered at specific dosages . The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.
- Case Study on Antimicrobial Efficacy:
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-32-21-9-8-19(16-22(21)33-2)10-13-27-23(30)17-35-26-28-20-12-15-34-24(20)25(31)29(26)14-11-18-6-4-3-5-7-18/h3-9,12,15-16H,10-11,13-14,17H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUJXYULPFUYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.